molecular formula C17H20N2O3S2 B2982363 5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922079-78-5

5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2982363
CAS No.: 922079-78-5
M. Wt: 364.48
InChI Key: QKOUUBNMKPUVGK-UHFFFAOYSA-N
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Description

The compound “5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a sulfonamide group, and a tetrahydroquinoline group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the thiophene and sulfonamide groups could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple functional groups suggests that it could have a range of potential interactions with other molecules .

Scientific Research Applications

Vasodilatory Activity

One study focused on the synthesis of aromatic sulfonamides, including compounds structurally related to "5-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide," demonstrating vasodilatory action. These compounds were evaluated for their ability to increase arterial blood flow in dogs, indicating potential for cardiovascular applications (Morikawa et al., 1989).

Electron Acceptors in Conductive Complexes

Another study synthesized novel heteroquinonoid compounds, including derivatives of thiophene, to act as electron acceptors. These compounds showed high electrical conductivities, indicating their potential use in electronic materials and devices (Yui et al., 1989).

Cytotoxicity Studies

Research into 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides, which share a core structure with the compound , evaluated their cytotoxicity against various cancer cell lines. This highlights the potential for developing new anticancer agents (Arsenyan et al., 2016).

Ocular Hypotensive Activity

A series of thiophene-2-sulfonamides, including structures similar to the specified compound, was prepared to assess topical ocular hypotensive activity. This research suggests potential applications in treating conditions like glaucoma (Prugh et al., 1991).

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound could be vast, given the range of biological activities associated with its functional groups. Further studies would be needed to determine its exact properties and potential uses .

Properties

IUPAC Name

5-ethyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-7-10-17(23-14)24(21,22)18-13-6-8-15-12(11-13)5-9-16(20)19(15)4-2/h6-8,10-11,18H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOUUBNMKPUVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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